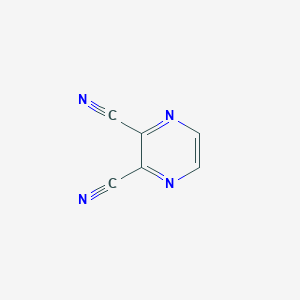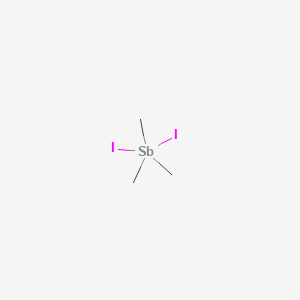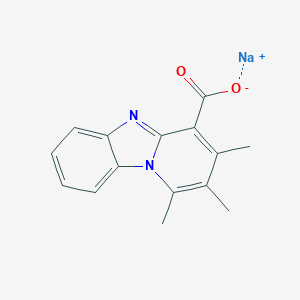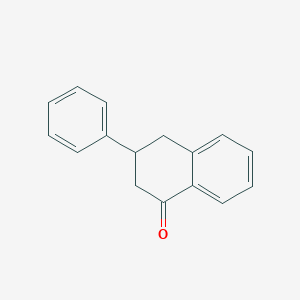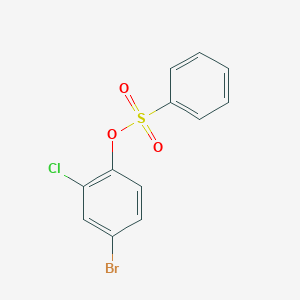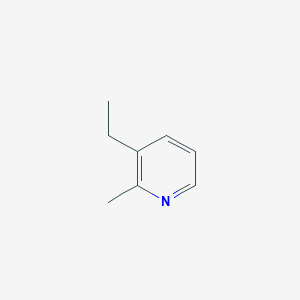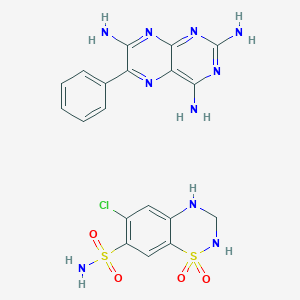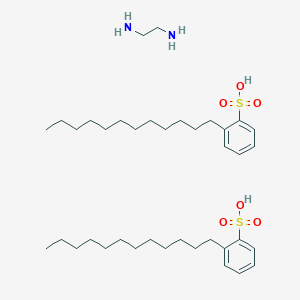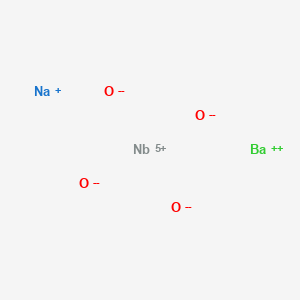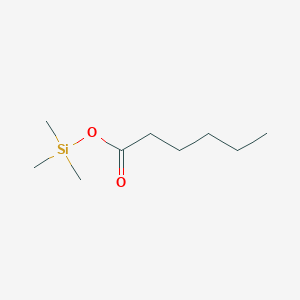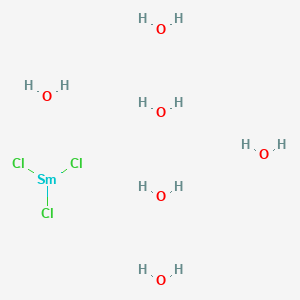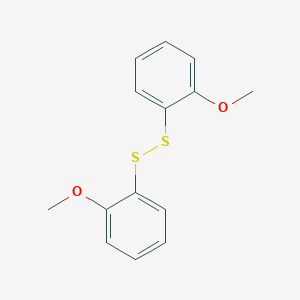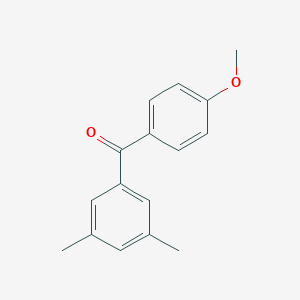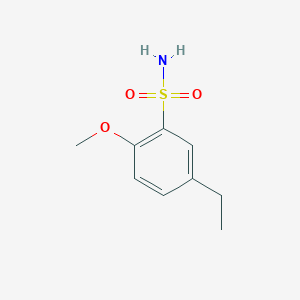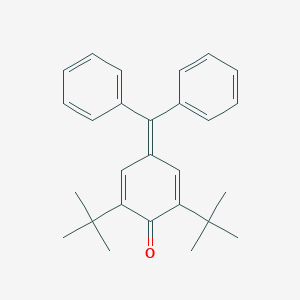
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one, also known as dibenzalacetone, is a yellow crystalline solid that is widely used in scientific research. It has a unique structure that makes it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone varies depending on the application. In coordination chemistry, it acts as a bidentate ligand, where it can coordinate to a metal ion through two oxygen atoms. In photodynamic therapy, it acts as a photosensitizer, where it can generate singlet oxygen upon exposure to light. In organic synthesis, it acts as a nucleophile, where it can attack electrophilic carbonyl groups to form carbon-carbon bonds.
生化学的および生理学的効果
Dibenzalacetone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, where it can scavenge free radicals and prevent oxidative damage. It has also been shown to have anti-inflammatory properties, where it can inhibit the production of inflammatory cytokines. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been shown to have anticancer properties, where it can induce apoptosis in cancer cells.
実験室実験の利点と制限
Dibenzalacetone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive and can be used in small quantities. However, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has some limitations. It is insoluble in water, which can make it difficult to use in aqueous solutions. It is also sensitive to light, which can lead to degradation over time.
将来の方向性
There are several future directions for research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone. One direction is to explore its potential as a photosensitizer in photodynamic therapy. Another direction is to investigate its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, research can be conducted on the use of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds in complex molecules.
Conclusion:
In conclusion, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone is a versatile compound that has many applications in scientific research. Its unique structure and properties make it useful in various fields of study, including organic chemistry, biochemistry, and pharmacology. Its synthesis method is straightforward, and it has several advantages for lab experiments. Further research on 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone can lead to new discoveries and applications in the future.
合成法
The synthesis of 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone involves the reaction of benzaldehyde with acetone in the presence of a base catalyst, such as sodium hydroxide. The reaction proceeds through a condensation reaction, where the carbonyl group of the benzaldehyde reacts with the alpha-carbon of the acetone to form a carbon-carbon double bond. The resulting product is 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone, which can be purified through recrystallization.
科学的研究の応用
Dibenzalacetone has been widely used in scientific research due to its unique properties. It has been used as a ligand in coordination chemistry, where it can form complexes with metal ions. It has also been used as a photosensitizer in photodynamic therapy, where it can generate singlet oxygen upon exposure to light. Additionally, 2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-oneone has been used as a reagent in organic synthesis, where it can be used to form carbon-carbon bonds.
特性
CAS番号 |
13131-76-5 |
|---|---|
製品名 |
2,6-Di-tert-butyl-4-(diphenylmethylene)-2,5-cyclohexadien-1-one |
分子式 |
C27H30O |
分子量 |
370.5 g/mol |
IUPAC名 |
4-benzhydrylidene-2,6-ditert-butylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C27H30O/c1-26(2,3)22-17-21(18-23(25(22)28)27(4,5)6)24(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChIキー |
YYCJKXQRAPJWCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
正規SMILES |
CC(C)(C)C1=CC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(C1=O)C(C)(C)C |
その他のCAS番号 |
13131-76-5 |
同義語 |
1-Isobutyl-3,5-dimethylcyclohexane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



